2-Acetyl-3-((6-methoxy(3-pyridyl))amino)-N-phenylprop-2-enamide
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Overview
Description
2-Acetyl-3-((6-methoxy(3-pyridyl))amino)-N-phenylprop-2-enamide is a complex organic compound that features a combination of pyridine, amide, and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3-((6-methoxy(3-pyridyl))amino)-N-phenylprop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the 6-methoxypyridine derivative, which is then reacted with an appropriate amine to form the intermediate. This intermediate undergoes a condensation reaction with a suitable aldehyde or ketone to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and may require catalysts like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3-((6-methoxy(3-pyridyl))amino)-N-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Acetyl-3-((6-methoxy(3-pyridyl))amino)-N-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Acetyl-3-((6-methoxy(3-pyridyl))amino)-N-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Alternatively, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-{[(6-chloropyridin-3-yl)amino]methylidene}-3-oxo-N-phenylbutanamide
- (2E)-2-{[(6-fluoropyridin-3-yl)amino]methylidene}-3-oxo-N-phenylbutanamide
Uniqueness
2-Acetyl-3-((6-methoxy(3-pyridyl))amino)-N-phenylprop-2-enamide is unique due to the presence of the methoxy group on the pyridine ring, which can influence its electronic properties and reactivity. This modification can enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(E)-3-hydroxy-2-[(6-methoxypyridin-3-yl)iminomethyl]-N-phenylbut-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-12(21)15(17(22)20-13-6-4-3-5-7-13)11-18-14-8-9-16(23-2)19-10-14/h3-11,21H,1-2H3,(H,20,22)/b15-12+,18-11? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQSVPVWPJWCQV-IZIPUBPZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C=NC1=CN=C(C=C1)OC)C(=O)NC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C=NC1=CN=C(C=C1)OC)\C(=O)NC2=CC=CC=C2)/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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